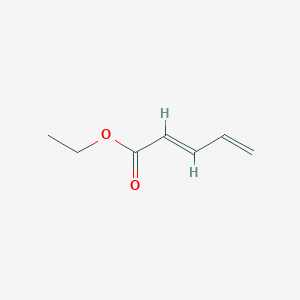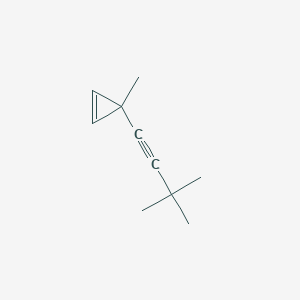
3-(3,3-Dimethylbut-1-ynyl)-3-methylcyclopropene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,3-Dimethylbut-1-ynyl)-3-methylcyclopropene, commonly known as DMC, is a cyclopropene derivative that has gained significant attention in the scientific community due to its unique properties and potential applications. DMC is a small molecule that can be synthesized using various methods, and its mechanism of action involves the inhibition of ethylene receptors in plants.
Applications De Recherche Scientifique
DMC has several potential applications in scientific research, including the study of ethylene signaling pathways in plants. Ethylene is a plant hormone that regulates various physiological processes such as fruit ripening, leaf senescence, and stress responses. DMC can be used to inhibit ethylene receptors in plants, which can help researchers understand the role of ethylene in these processes. DMC can also be used as a tool to study the effects of ethylene on plant growth and development.
Mécanisme D'action
The mechanism of action of DMC involves the inhibition of ethylene receptors in plants. Ethylene receptors are membrane-bound proteins that bind to ethylene and initiate a signaling cascade that leads to changes in gene expression and physiological responses. DMC binds to the ethylene receptors and prevents ethylene from binding, thereby inhibiting the signaling cascade. This results in the suppression of ethylene-induced responses in plants.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of DMC depend on the concentration and duration of exposure. At low concentrations, DMC can inhibit ethylene-induced responses in plants, such as fruit ripening and leaf senescence. At higher concentrations, DMC can cause growth inhibition and leaf chlorosis. In addition, DMC can affect the expression of genes involved in ethylene signaling pathways and stress responses in plants.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using DMC in lab experiments is its specificity for ethylene receptors in plants. DMC does not affect other signaling pathways or receptors, which allows researchers to study the effects of ethylene in isolation. Another advantage is the ease of application, as DMC can be applied topically or through irrigation systems. However, one limitation is the potential for off-target effects at high concentrations, which can lead to unintended consequences. In addition, DMC can be expensive and may not be readily available in some regions.
Orientations Futures
There are several future directions for research on DMC, including the development of more efficient synthesis methods and the optimization of reaction conditions. In addition, researchers can explore the potential applications of DMC in crop production, such as the regulation of fruit ripening and the improvement of stress tolerance. Further studies can also investigate the effects of DMC on plant-microbe interactions and the potential for DMC to affect non-target organisms in the environment.
Conclusion:
In conclusion, DMC is a cyclopropene derivative that has gained significant attention in the scientific community due to its unique properties and potential applications. DMC can be synthesized using various methods, and its mechanism of action involves the inhibition of ethylene receptors in plants. DMC has several potential applications in scientific research, including the study of ethylene signaling pathways in plants. While DMC has advantages for lab experiments, there are also limitations and potential risks at high concentrations. Future research can explore the potential applications of DMC in crop production and the effects of DMC on plant-microbe interactions.
Méthodes De Synthèse
DMC can be synthesized using various methods, including the reaction of 3-methylcyclopropene with 3,3-dimethyl-1-butyne in the presence of a catalyst such as palladium. Another method involves reacting 3-methylcyclopropene with 3,3-dimethyl-1-butene in the presence of a strong base such as potassium tert-butoxide. The yield of DMC can be improved by optimizing the reaction conditions such as temperature, pressure, and reactant ratio.
Propriétés
Numéro CAS |
125510-63-6 |
|---|---|
Nom du produit |
3-(3,3-Dimethylbut-1-ynyl)-3-methylcyclopropene |
Formule moléculaire |
C10H14 |
Poids moléculaire |
134.22 g/mol |
Nom IUPAC |
3-(3,3-dimethylbut-1-ynyl)-3-methylcyclopropene |
InChI |
InChI=1S/C10H14/c1-9(2,3)5-6-10(4)7-8-10/h7-8H,1-4H3 |
Clé InChI |
SMHXQFOMTABFQB-UHFFFAOYSA-N |
SMILES |
CC1(C=C1)C#CC(C)(C)C |
SMILES canonique |
CC1(C=C1)C#CC(C)(C)C |
Synonymes |
Cyclopropene, 3-(3,3-dimethyl-1-butynyl)-3-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



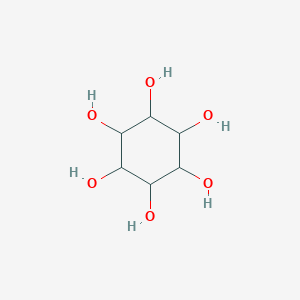
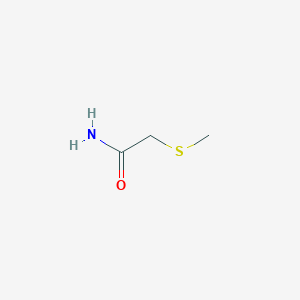
![1-[(2S)-2-ethynylpiperidin-1-yl]ethan-1-one](/img/structure/B153750.png)
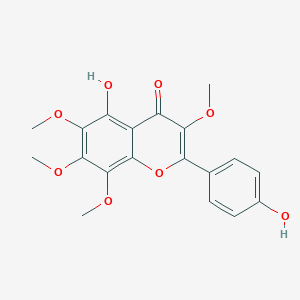
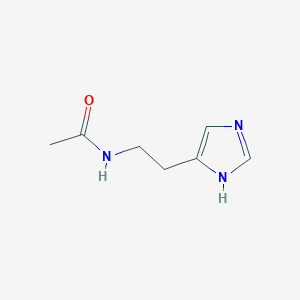
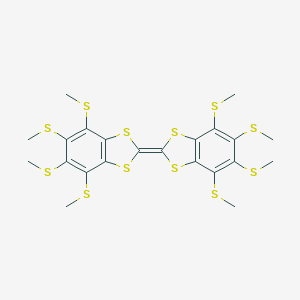
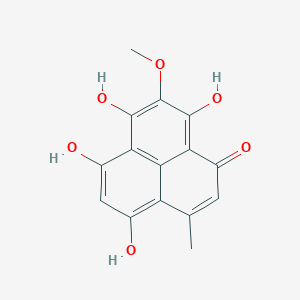
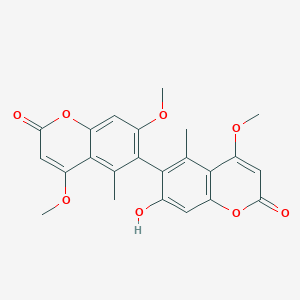
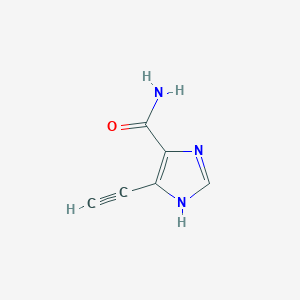
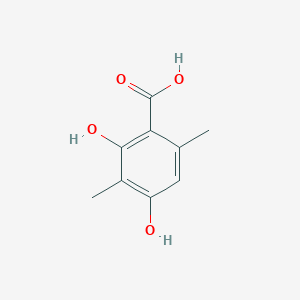
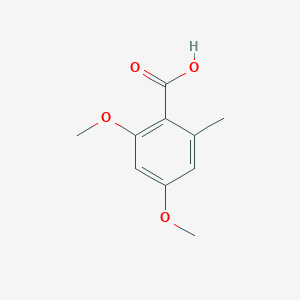
![N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-13-benzyl-10-(3-hydrazinyl-3-oxopropyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B153784.png)
